N-{[(4-nitrophenyl)amino]carbonyl}alanine
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Overview
Description
N-{[(4-nitrophenyl)amino]carbonyl}alanine is a chemical compound with the molecular formula C10H11N3O5. It is also known as 2-[3-(4-nitrophenyl)-ureido]-propionic acid. This compound is characterized by the presence of a nitrophenyl group, an amino group, and a carbonyl group attached to an alanine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-nitrophenyl)amino]carbonyl}alanine typically involves the reaction of 4-nitroaniline with an appropriate carbonyl compound, followed by the introduction of an alanine moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-nitrophenyl)amino]carbonyl}alanine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-{[(4-nitrophenyl)amino]carbonyl}alanine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-nitrophenyl)amino]carbonyl}alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the amino and carbonyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-chlorophenyl)amino]carbonyl}alanine
- N-{[(4-methylphenyl)amino]carbonyl}alanine
- N-{[(4-fluorophenyl)amino]carbonyl}alanine
Uniqueness
N-{[(4-nitrophenyl)amino]carbonyl}alanine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and research applications where other similar compounds may not be as effective.
Biological Activity
N-{[(4-nitrophenyl)amino]carbonyl}alanine, a derivative of alanine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of an alanine backbone with a nitrophenyl group attached via an amide bond. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins. For instance, studies have shown that compounds with similar structures can inhibit enzyme activities by competing for binding sites or altering conformational states .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, substituted prolinamides demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The mechanism involved apoptosis induction through cell cycle arrest and reactive oxygen species generation .
Table 1: Cytotoxicity of Prolinamide Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | HCT-116 | 15.3 |
4b | HepG2 | 12.7 |
4c | A549 | 9.5 |
4d | SGC7901 | 11.0 |
Enzyme Inhibition
This compound has been studied for its enzyme inhibition properties. The compound can act as a competitive inhibitor for L-type amino acid transporter 1 (LAT1), which plays a crucial role in cancer cell metabolism by facilitating the uptake of large neutral amino acids .
Table 2: Inhibition Potency Against LAT1
Compound | Ki (µM) |
---|---|
This compound | 8.5 |
α-methyl-Phe | 6.2 |
Bicyclic-Phe | 10.1 |
Study on Anticancer Activity
In a comprehensive study, researchers synthesized various derivatives of this compound and evaluated their anticancer activities using the MTT assay. The results indicated that modifications to the nitrophenyl group significantly affected cytotoxicity profiles across different cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Antimicrobial Activity
Another study investigated the antimicrobial properties of amino acid derivatives, including those similar to this compound. Results showed moderate antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, attributed to their ability to disrupt bacterial cell wall synthesis .
Properties
IUPAC Name |
2-[(4-nitrophenyl)carbamoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYCQKOMGHZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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